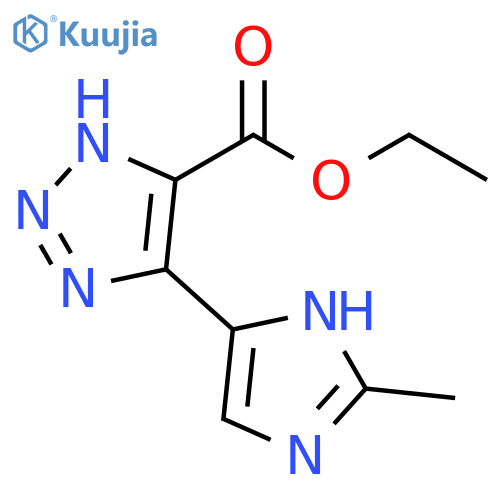

Cas no 2105644-12-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester

-

- インチ: 1S/C9H11N5O2/c1-3-16-9(15)8-7(12-14-13-8)6-4-10-5(2)11-6/h4H,3H2,1-2H3,(H,10,11)(H,12,13,14)

- InChIKey: ANBVRBFBWZXHHS-UHFFFAOYSA-N

- ほほえんだ: N1C(C(OCC)=O)=C(C2NC(C)=NC=2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-786452-1.0g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-786452-0.5g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 0.5g |

$1619.0 | 2023-03-16 | ||

| Enamine | EN300-786452-5.0g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 5.0g |

$4890.0 | 2023-03-16 | ||

| Enamine | EN300-28403004-0.25g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 95% | 0.25g |

$1551.0 | 2024-05-22 | |

| Enamine | EN300-28403004-5.0g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 95% | 5.0g |

$4890.0 | 2024-05-22 | |

| Enamine | EN300-786452-10.0g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 10.0g |

$7250.0 | 2023-03-16 | ||

| Enamine | EN300-786452-2.5g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 2.5g |

$3304.0 | 2023-03-16 | ||

| Enamine | EN300-28403004-0.5g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 95% | 0.5g |

$1619.0 | 2024-05-22 | |

| Enamine | EN300-28403004-0.1g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 95% | 0.1g |

$1484.0 | 2024-05-22 | |

| Enamine | EN300-28403004-1.0g |

ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |

2105644-12-8 | 95% | 1.0g |

$1686.0 | 2024-05-22 |

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl esterに関する追加情報

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester (CAS No. 2105644-12-8): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester, identified by the CAS number 2105644-12-8, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative is characterized by its unique structural framework, incorporating both triazole and imidazole moieties, which endow it with distinct pharmacological properties. The ethyl ester functionality further enhances its versatility, making it a valuable scaffold for drug discovery and molecular design.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The presence of the triazole ring in this molecule is particularly noteworthy, as triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The imidazole moiety, on the other hand, is well-known for its role in various biological processes and has been incorporated into numerous drugs due to its bioactivity and metabolic stability. The combination of these two heterocycles in 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester suggests a multifaceted pharmacological profile that warrants further exploration.

In the context of modern drug discovery, the structural features of this compound make it an attractive candidate for further development. The ethyl ester group not only influences the solubility and bioavailability of the molecule but also provides a site for chemical modification. This flexibility allows medicinal chemists to tailor the compound’s properties to target specific biological pathways or enhance its pharmacokinetic profile. For instance, modifications at the ester position could lead to improved metabolic stability or altered binding affinity to biological targets.

One of the most compelling aspects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit activity against various diseases by interacting with key biological targets. For example, studies have suggested that triazole-containing compounds can inhibit enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, the imidazole moiety has been shown to interact with receptors and enzymes implicated in neurological disorders like Alzheimer’s disease and epilepsy.

The synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester involves a series of well-established organic reactions that highlight its synthetic accessibility. The construction of the triazole ring typically employs azidealkene cycloaddition reactions (Click Chemistry), while the imidazole ring can be introduced through condensation reactions with appropriate precursors. The final step involves the formation of the ethyl ester using standard esterification techniques. This synthetic route not only underscores the compound’s feasibility for large-scale production but also opens avenues for exploring analogues with enhanced properties.

From a computational chemistry perspective, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how the compound binds to receptors and enzymes at an atomic level. For instance, computational analyses have revealed that the triazole and imidazole moieties engage in specific hydrogen bonding interactions with key residues in target proteins. Additionally, molecular dynamics simulations have suggested that the ethyl ester group influences the conformational flexibility of the molecule upon binding.

The pharmacokinetic properties of this compound are another area of interest. Preliminary studies indicate that 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester exhibits favorable oral bioavailability and metabolic stability in vitro. These characteristics are crucial for developing drugs that can be administered orally and maintain efficacy over extended periods. Furthermore,the compound’s solubility profile has been optimized through structural modifications aimed at enhancing its aqueous solubility without compromising its bioactivity.

In conclusion, 1H - 1 , 2 , 3 - Triazole - 5 - carboxylic acid , 4 - ( 2 - methyl - 1 H - imidazol - 5 - yl ) - , ethyl ester ( CAS No . 2105644 -12 -8 ) represents a promising candidate in modern chemical biology and medicinal chemistry . Its unique structural features , combined with its synthetic accessibility and favorable pharmacokinetic properties , make it an attractive scaffold for further drug development . Ongoing research continues to uncover new applications for this compound , paving the way for innovative therapeutic strategies . As our understanding of biological pathways grows , compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes .

2105644-12-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester) 関連製品

- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)

- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)

- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)

- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)

- 2034302-47-9(3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane)

- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)

- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)

- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)

- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)